2,4-dibromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
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Overview
Description
2,4-dibromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol: is a chemical compound with the following properties:
Linear Formula: CHBrNOS
CAS Number: 380461-76-7
Molecular Weight: 510.254 g/mol
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include bromine, reducing agents, and nucleophiles.
Major Products: The major products formed during reactions with this compound would vary based on the specific reaction type.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Due to its benzoxazole moiety, this compound may serve as a fluorescent probe in analytical chemistry.
Ligand Design: Researchers explore its potential as a ligand for coordination chemistry.
Biological Imaging: Its fluorescence properties make it useful for cellular imaging.
Drug Development: Investigated as a potential lead compound for drug development.
Materials Science:
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While this compound is rare, we can compare it with related structures:
2,4-Dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol:
2,4-Dibromo-6-(((3-(2-Cl-PH)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol:
Remember that this compound’s uniqueness lies in its specific substitution pattern and benzoxazole-imine functionality Researchers continue to explore its potential applications and mechanisms of action
Properties
Molecular Formula |
C24H20Br2N2O2 |
---|---|
Molecular Weight |
528.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H20Br2N2O2/c1-24(2,3)16-6-4-14(5-7-16)23-28-20-9-8-18(12-21(20)30-23)27-13-15-10-17(25)11-19(26)22(15)29/h4-13,29H,1-3H3 |
InChI Key |
DRIISSMBXPLYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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